Hexadeca-1,7-diene
Overview
Description
Hexadeca-1,7-diene is a chemical compound with the molecular formula C16H30 . It has an average mass of 222.409 Da and a monoisotopic mass of 222.234756 Da .
Molecular Structure Analysis
Hexadeca-1,7-diene contains a total of 45 bonds, including 15 non-hydrogen bonds, 2 multiple bonds, 12 rotatable bonds, and 2 double bonds . The 3D chemical structure image of Hexadeca-1,7-diene is based on the ball-and-stick model .Chemical Reactions Analysis
While specific chemical reactions involving Hexadeca-1,7-diene are not detailed in the available literature, the concept of Frontier Molecular Orbitals (FMOs) has been used to describe the reactivity of large systems like Hexadeca-1,7-diene . FMOs pinpoint the locality of chemical bonds that are chemically reactive because of the associated orbital energies .Physical And Chemical Properties Analysis
Hexadeca-1,7-diene has a boiling point of 283.7ºC at 760 mmHg and a density of 0.79g/cm3 . Its molecular weight is 222.41 .Scientific Research Applications
Chiral Diene Ligand : Hexadeca-1,7-diene is used as a novel steering ligand for Rh(I)-catalyzed asymmetric conjugated additions, offering new directions in designing chiral diene ligands (Hu, Zhuang, Cao, & Du, 2009).
Pheromone Synthesis : It has potential in novel pheromone syntheses due to its selective monosubstitution reaction. This is significant in the synthesis of sex pheromones for various insects (Moret, Desponds, & Schlosser, 1991).
Natural Pheromone Standards : Hexadecadien-1-ol and its derivatives, closely related to Hexadeca-1,7-diene, are used as authentic standards for determining the configuration of natural pheromones, such as those of the persimmon fruit moth (Nishida et al., 2003).
Wacker Oxidation Catalyst : It plays a role in the catalytic conversion into acetone in an aqueous solution of (PhCN)2PdCl2, CuCl2, and CuCl, demonstrating its importance in organic synthesis (Hamilton, Mitchell, & Rooney, 1981).
Cannabinoid Precursors : It can be efficiently prepared from salicylaldehyde and reacted with diethyl thiophosphite to form substituted chromans, which are potential precursors to cannabinoids (Healy, Parsons, & Rawlinson, 2008).
Plastics and Synthetic Rubbers : Diene compounds, including hexadienes, are important products in the manufacture of plastics and synthetic rubbers. They may be used to prepare substituted cyclopentenes (Vaabel, Kaliberdo, Dubenkova, & Kuvakina, 1974).
Diels-Alder Reaction : Hexafluorobicyclo[2,2,0]hexa-2,5-diene, a compound structurally similar to hexadeca-1,7-diene, is an active dienophile in the Diels-Alder reaction, a key reaction in organic chemistry (Barlow, Haszeldine, & Hubbard, 1971).
Surface Chemistry Studies : The chemical properties of diene molecules like 1,6-heptadiene and 1,7-octadiene, which are structurally related to hexadeca-1,7-diene, have been studied for their interaction with surfaces, contributing to our understanding of surface chemistry (Shachal, Manassen, & Ter-Ovanesyan, 1997).
properties
IUPAC Name |
hexadeca-1,7-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGUVFWOQHIDON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408579 | |
Record name | 1,7-Hexadecadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadeca-1,7-diene | |
CAS RN |
125110-62-5 | |
Record name | 1,7-Hexadecadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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